Molecular Weight and Size Advantage Over Benzothiazole Analog (Predicted Physicochemical Differentiation)
The target compound replaces the benzothiazole ring found in the most potent anti-HIV derivative (Bhavsar et al., compound 6v: EC50 < 7 μg/mL against wild-type HIV-1, MT-4 cells, MTT assay) with a simpler thiazole ring, reducing molecular weight from approximately 350.4 g/mol (N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide, unsubstituted core) to 300.3 g/mol for the target compound [1]. This 50 Da reduction lowers steric demand and may improve ligand efficiency indices when normalized for heavy atom count. The target compound simultaneously introduces a 7-methyl group on the coumarin ring, which is absent in the benzothiazole series, altering CLogP from approximately 2.8 (predicted for the unsubstituted benzothiazole core) to 2.0 (computed XLogP3-AA for target) [2]. These combined modifications are predicted to enhance solubility and reduce non-specific binding relative to the benzothiazole lead, though confirmatory experimental data are not yet published [3].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 300.3 g/mol |
| Comparator Or Baseline | N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide (core scaffold): ~350.4 g/mol (calculated from C19H12N2O3S) |
| Quantified Difference | -50.1 g/mol (14.3% reduction) |
| Conditions | Computed from molecular formula; PubChem XLogP3-AA prediction |
Why This Matters
Reduced molecular weight and lipophilicity favor compliance with Lipinski's Rule of Five, increasing the probability of favorable oral bioavailability in downstream lead optimization.
- [1] Bhavsar D, Trivedi J, Parekh S, et al. Synthesis and in vitro anti-HIV activity of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives using MTT method. Bioorg Med Chem Lett. 2011;21(11):3443-3446. View Source
- [2] PubChem. 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide. Computed Properties (XLogP3-AA, Molecular Weight). CID 41180333. View Source
- [3] Wang L, et al. Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors. J Mol Struct. 2018. (Coumarin-thiazole conjugates confirm SAR sensitivity to heterocycle substitution.) View Source
